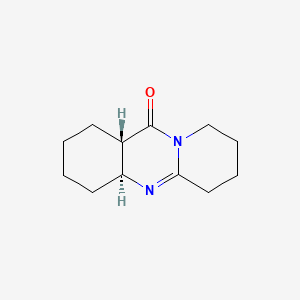
Formamide, N-(2-adamantyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-adamantyl moiety, and the hydrochloride salt form enhances its solubility in water. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of 2-adamantylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate N-(2-adamantyl)formamide, which is then hydrolyzed to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form adamantane-based carboxylic acids.
Reduction: Reduction reactions can yield adamantane-based amines.
Substitution: Substitution reactions can lead to the formation of various adamantane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Formamide, N-(2-adamantyl)-, hydrochloride is used as a building block for synthesizing more complex adamantane derivatives. These derivatives have applications in materials science and pharmaceuticals.
Biology: The compound is used in biological studies to investigate the interaction of adamantane derivatives with biological macromolecules, such as enzymes and receptors.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Formamide, N-(2-adamantyl)-, hydrochloride exerts its effects depends on its specific application. For example, in antiviral applications, the adamantane moiety may interact with viral proteins, inhibiting their function. The molecular targets and pathways involved can vary, but often include interactions with viral replication enzymes or host cell receptors.
Comparaison Avec Des Composés Similaires
Amantadine Hydrochloride: A well-known antiviral and anti-Parkinson drug.
Adamantane Derivatives: Various other adamantane-based compounds used in pharmaceuticals and materials science.
Uniqueness: Formamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in scientific research.
Propriétés
Numéro CAS |
74525-97-6 |
|---|---|
Formule moléculaire |
C11H18ClNO |
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
N-(2-adamantyl)formamide;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7;/h6-11H,1-5H2,(H,12,13);1H |
Clé InChI |
LUWYTUBMYHNJIH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)

